4-(4-Aminophenyl)morpholin-2-one
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Overview
Description
4-(4-Aminophenyl)morpholin-2-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)morpholin-2-one typically involves multiple steps. One common method starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite as the oxidizing agent . This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide . The next step involves a one-pot cyclization reaction to produce 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield the target compound, this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. The key steps include the use of readily available starting materials, such as 4-nitroaniline and 2-(2-chloroethoxy)ethanol, and the employment of catalytic hydrogenation for the final reduction step . The process is designed to minimize the use of hazardous reagents and to streamline purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)morpholin-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of the nitro group.
Oxidizing Agents: Sodium hypochlorite or calcium hypochlorite are used for the oxidation of 2-(2-chloroethoxy)ethanol.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further derivatized depending on the desired application.
Scientific Research Applications
4-(4-Aminophenyl)morpholin-2-one has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of rivaroxaban, an anticoagulant drug.
Analytical Chemistry: The compound is used as a pharmaceutical analytical impurity (PAI) to ensure the quality and safety of medicines.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)morpholin-2-one is primarily related to its role as an intermediate in the synthesis of rivaroxaban. In this context, it contributes to the inhibition of Factor Xa, an enzyme crucial for blood coagulation . The compound itself does not exhibit significant biological activity but is essential for the production of the active pharmaceutical ingredient.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: The precursor to 4-(4-Aminophenyl)morpholin-2-one, which contains a nitro group instead of an amino group.
Rivaroxaban: The final product in which this compound is a key intermediate.
Uniqueness
This compound is unique due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations and its role in the production of important drugs like rivaroxaban highlight its significance in both research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(4-aminophenyl)morpholin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12/h1-4H,5-7,11H2 |
InChI Key |
MUPPVCHMRQPGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CN1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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